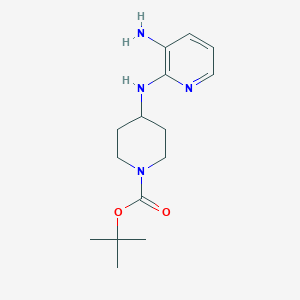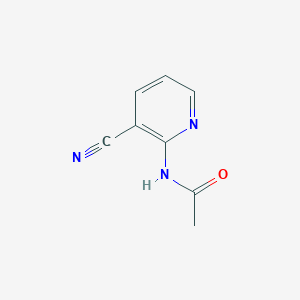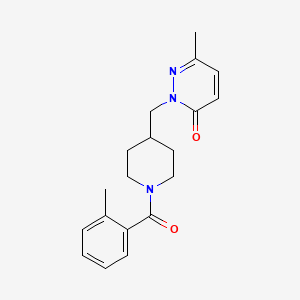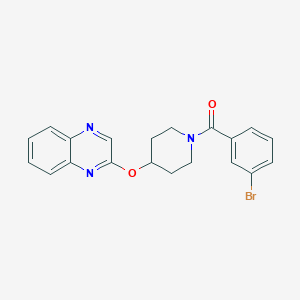![molecular formula C26H21N3O4 B2991476 4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide CAS No. 477868-72-7](/img/structure/B2991476.png)
4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolones or hydroxyquinolones . These are bicyclic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) and a ketone group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-hydroxy-2-quinolones, often involves the reaction of anilines with malonic acid equivalents . Other methods may involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of similar compounds, such as quinoline-2,4-diones, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
4-Hydroxy-2-quinolones can participate in various chemical reactions. They can react with anilines using malonic acid equivalents, or alternatively, they can react with anthranilic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Hydroxynonenal, a similar compound, is a colorless oil found throughout animal tissues, and in higher quantities during oxidative stress .Scientific Research Applications
Formation and Structural Analysis
The compound is related to research in the formation of oxygen-bridged heterocycles and other complex organic molecules. For instance, studies have demonstrated the condensation of related compounds under the conditions of the Hantzsch synthesis leading to a variety of heterocyclic derivatives. These processes illustrate the compound's utility in synthesizing diverse molecular structures with potential applications ranging from pharmaceuticals to materials science (J. Svetlik, F. Tureček, & V. Hanuš, 1988).
Molecular Structure Determination
Research also includes detailed molecular structure determination through techniques such as X-ray crystallography, showcasing the compound's role in understanding molecular geometries and interactions. For example, the synthesis and structural elucidation of substituted heterocyclic compounds provide insights into the stereochemical aspects and electronic structures of such complex molecules (A. Soldatenkov et al., 1996).
Biological Activity Studies
Further research explores the biological activities of related compounds, such as their antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new therapeutic agents, although details specifically on drug use, dosage, and side effects are excluded as per the requirements (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Optical and Material Applications
Moreover, compounds with similar structural frameworks have been investigated for their optical properties, suggesting applications in materials science, such as in the development of optical devices and materials with specific electronic or photophysical properties (K. Naseema et al., 2010).
Mechanism of Action
While the specific mechanism of action for this compound is not known, similar compounds like 4-Hydroxynonenal, an α,β-unsaturated hydroxyalkenal, are produced by lipid peroxidation in cells and have been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion .
Future Directions
The future directions for research into this compound would likely depend on its properties and potential applications. For similar compounds, research has focused on their synthetic methodologies, their utility in the synthesis of fused ring systems, and their biological and pharmacological activities .
properties
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-(2-phenoxyphenyl)methylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c30-24-20-13-6-9-17-10-7-15-29(23(17)20)26(32)22(24)25(31)28-27-16-18-8-4-5-14-21(18)33-19-11-2-1-3-12-19/h1-6,8-9,11-14,16,30H,7,10,15H2,(H,28,31)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSRYLJUSDVOX-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC=CC=C4OC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC=CC=C4OC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)


![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)

![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)